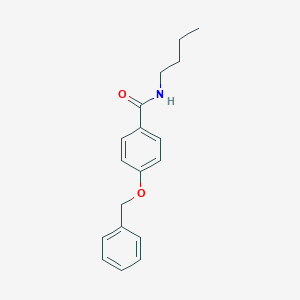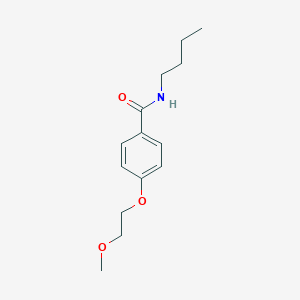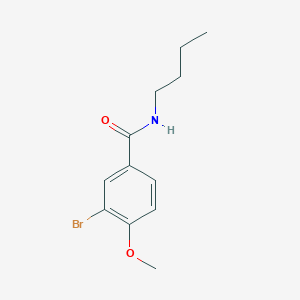![molecular formula C18H19NO3 B269386 N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)
N-[3-(allyloxy)phenyl]-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(allyloxy)phenyl]-4-ethoxybenzamide, commonly known as AEBSF, is a protease inhibitor that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. AEBSF has been used in various research fields, including biochemistry, molecular biology, and pharmacology.
Wirkmechanismus
AEBSF acts as a serine protease inhibitor by irreversibly binding to the active site of the protease. The compound contains a reactive group that covalently bonds to the serine residue in the active site of the protease, thereby inhibiting its activity. AEBSF has been shown to be effective against a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects
AEBSF has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AEBSF can inhibit the activation of blood coagulation factors, reduce the activity of proteases involved in inflammation, and prevent the degradation of extracellular matrix proteins. In vivo studies have shown that AEBSF can reduce the severity of acute lung injury, prevent the development of atherosclerosis, and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
AEBSF has several advantages as a protease inhibitor for lab experiments. It is highly specific for serine proteases and has a long half-life, which allows for prolonged inhibition of protease activity. AEBSF is also stable in solution and can be easily dissolved in water or organic solvents. However, AEBSF has some limitations, including its irreversible binding to the protease active site, which can limit its use in kinetic studies. Additionally, AEBSF can have off-target effects on other enzymes that contain a serine residue in their active site.
Zukünftige Richtungen
AEBSF has several potential future directions in scientific research. One potential direction is the development of more potent and selective protease inhibitors based on the structure of AEBSF. Another potential direction is the use of AEBSF in the development of new therapies for diseases such as cancer, inflammation, and cardiovascular disease. Additionally, AEBSF could be used in the study of protease activity in complex biological systems, such as the human gut microbiome.
Conclusion
AEBSF is a protease inhibitor that has been widely used in scientific research. It is synthesized through a multi-step process starting from 4-ethoxybenzoic acid. AEBSF acts as a serine protease inhibitor by irreversibly binding to the active site of the protease. It has various biochemical and physiological effects in vitro and in vivo, and has several advantages and limitations for lab experiments. AEBSF has several potential future directions in scientific research, including the development of more potent and selective protease inhibitors and the use of AEBSF in the development of new therapies for diseases.
Synthesemethoden
AEBSF can be synthesized through a multi-step process starting from 4-ethoxybenzoic acid. The first step involves the conversion of 4-ethoxybenzoic acid to 4-ethoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-allylphenol in the presence of a base to obtain N-[3-(allyloxy)phenyl]-4-ethoxybenzamide. The purity of the final product can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
AEBSF has been widely used as a protease inhibitor in various scientific research applications. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. They play important roles in various biological processes, including cell signaling, protein degradation, and blood clotting. AEBSF has been used to inhibit proteases such as trypsin, chymotrypsin, and thrombin in biochemical and pharmacological studies.
Eigenschaften
Produktname |
N-[3-(allyloxy)phenyl]-4-ethoxybenzamide |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
4-ethoxy-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-17-7-5-6-15(13-17)19-18(20)14-8-10-16(11-9-14)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) |
InChI-Schlüssel |
PYTZVBGQCUBMMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269303.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)

![N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B269309.png)


![3-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B269318.png)
![4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B269319.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(pentyloxy)benzamide](/img/structure/B269320.png)
![N-[2-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269321.png)
![2-(4-chlorophenyl)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269322.png)
![2-(3,5-dimethylphenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269324.png)
![N-[4-(2-ethoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B269325.png)
![2-(4-chlorophenyl)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B269327.png)